Anhydro-aklavinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

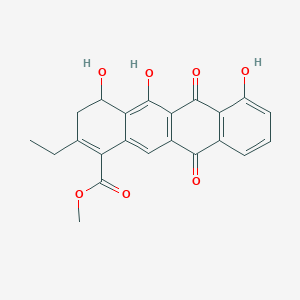

Anhydro-aklavinone, also known as this compound, is a useful research compound. Its molecular formula is C22H18O7 and its molecular weight is 394.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Anhydro-aklavinone is characterized by its molecular formula C22H16O6 and a molecular weight of 376.4 g/mol. Its structure features a chromophore that is critical for its biological activity, particularly in the context of antitumor properties associated with anthracycline antibiotics.

Antitumor Applications

Mechanism of Action:

this compound exhibits cytotoxic effects primarily through intercalation into DNA, which disrupts replication and transcription processes. This mechanism is common among anthracyclines, making it a candidate for further development in cancer therapies.

Case Studies:

- A study demonstrated that modifications of aklavinone derivatives enhance their antitumor efficacy. For instance, hydroxylation at specific positions significantly increased the compound's cytotoxicity against various cancer cell lines .

- Research involving the biosynthesis of aklavinone in Streptomyces species showed that genetic manipulation can lead to higher yields of bioactive compounds, including this compound, which may be harnessed for therapeutic purposes .

Biotechnological Applications

Biosynthesis:

The biosynthetic pathways for this compound involve polyketide synthases (PKS) and tailoring enzymes found in Streptomyces species. Understanding these pathways can facilitate the production of modified derivatives with enhanced biological activity .

Table 1: Biosynthetic Pathways of this compound

| Enzyme | Function | Source |

|---|---|---|

| RdmE | Hydroxylation of aklavinone | Streptomyces purpurascens |

| RdmC | Esterification of aclacinomycins | Streptomyces galilaeus |

| RdmB | Hydroxylation at C-10 | Streptomyces sp. |

Pharmaceutical Development

Drug Formulation:

this compound's properties make it suitable for formulation into various drug delivery systems. Its lipophilicity allows for better absorption and bioavailability when used in oral formulations.

Research Insights:

- The development of liposomal formulations containing this compound has shown promise in enhancing drug delivery efficiency to tumor sites while reducing systemic toxicity .

- Clinical trials are ongoing to evaluate the efficacy of this compound-based therapies in combination with other chemotherapeutic agents to improve treatment outcomes for patients with resistant cancer types .

Propiedades

Número CAS |

96886-78-1 |

|---|---|

Fórmula molecular |

C22H18O7 |

Peso molecular |

394.4 g/mol |

Nombre IUPAC |

methyl 2-ethyl-4,5,7-trihydroxy-6,11-dioxo-3,4-dihydrotetracene-1-carboxylate |

InChI |

InChI=1S/C22H18O7/c1-3-9-7-14(24)17-11(15(9)22(28)29-2)8-12-18(21(17)27)20(26)16-10(19(12)25)5-4-6-13(16)23/h4-6,8,14,23-24,27H,3,7H2,1-2H3 |

Clave InChI |

CUNGDCZBOVHVRQ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C2C(C1)O)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |

SMILES canónico |

CCC1=C(C2=CC3=C(C(=C2C(C1)O)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |

Sinónimos |

anhydro-aklavinone monoanhydroaklavinone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.